molecular formula C14H11NO3 B6369301 2-(3-Aminocarbonylphenyl)benzoic acid CAS No. 1261998-37-1

2-(3-Aminocarbonylphenyl)benzoic acid

Cat. No.: B6369301
CAS No.: 1261998-37-1
M. Wt: 241.24 g/mol
InChI Key: YAIXBQJJUCVBEZ-UHFFFAOYSA-N
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Description

2-(3-Aminocarbonylphenyl)benzoic acid is a synthetic organic compound featuring a biphenyl core substituted with both a carboxylic acid and a benzamide group. This structure makes it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The molecule combines the rigid, planar structure of a biphenyl system, known for contributing to thermal stability and making it useful in materials science , with two distinct, reactive functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amide formation, while the pre-existing carboxamide group can participate in hydrogen bonding, influencing the compound's interactions in biological systems . As a multi-functional aromatic scaffold, it serves as a key intermediate in the design and synthesis of more complex molecules for pharmaceutical development . Researchers value this compound for its potential in creating novel compounds for screening against various biological targets. It is strictly for use in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-carbamoylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIXBQJJUCVBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683288
Record name 3'-Carbamoyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-37-1
Record name 3'-Carbamoyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocarbonylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation.

Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group under acidic or basic conditions . This method is often used in industrial settings due to its efficiency and scalability.

Industrial Production Methods

In industrial production, the synthesis of 2-(3-Aminocarbonylphenyl)benzoic acid often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-Aminocarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminocarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing their activity .

Comparison with Similar Compounds

Table 1: Structural Features of Benzoic Acid Derivatives

Compound Substituent at 2-Position Key Functional Groups
2-(3-Aminocarbonylphenyl)benzoic acid 3-Carbamoylphenyl Carboxylic acid, Amide
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 2-Ethoxy-2-oxoacetamido Carboxylic acid, Ester, Amide
2-[(3-Nitrobenzoyl)amino]benzoic acid 3-Nitrobenzoylamino Carboxylic acid, Amide, Nitro
2-(2,2-Dicyano-1-methylethenyl)benzoic acid 2,2-Dicyano-1-methylethenyl Carboxylic acid, Cyano, Alkene

Key Observations :

  • Substituent Bulkiness: The dicyanoethenyl group in introduces steric hindrance, leading to atropisomerism (restricted rotation), whereas the carbamoyl group in the target compound is less bulky but more polar.
  • Electron Effects : The nitro group in ’s compound is strongly electron-withdrawing, increasing acidity compared to the carbamoyl group, which is electron-neutral due to resonance.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
2-(3-Aminocarbonylphenyl)benzoic acid 256.25* N/A High (due to –NH2 and –COOH)
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 237.21 N/A Moderate (ester reduces polarity)
2-[(3-Nitrobenzoyl)amino]benzoic acid 286.24 N/A Low (nitro group enhances hydrophobicity)

*Calculated based on molecular formula C14H12N2O3.

Acidity (pKa) :

  • The carboxylic acid group in benzoic acid derivatives typically has a pKa ~4.2. Substituents alter this:
    • Nitro group () : Lowers pKa to ~3.5 due to electron withdrawal.
    • Carbamoyl group (target compound) : Minimal effect; pKa remains near 4.2.

Spectroscopic and Crystallographic Analysis

Table 3: Spectroscopic Signatures

Compound IR Stretches (cm⁻¹) ¹H NMR (δ, ppm)
2-(3-Aminocarbonylphenyl)benzoic acid ~1680 (C=O, acid), ~1650 (C=O, amide) 8.0–8.5 (aromatic H), 6.5–7.5 (amide NH2)*
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 1730 (ester C=O), 1680 (acid C=O) 1.3 (CH3, ester), 4.3 (CH2, ester)

*Predicted based on analogous structures.

Crystallography :

  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid crystallizes in a triclinic system (space group P1) with hydrogen-bonded chains along the [111] direction (O–H···O and C–H···O bonds, 2.6–2.7 Å) .
  • Atropisomeric analogues (): Form non-centrosymmetric dimers with O–H···O bonds (2.58–2.68 Å) due to steric constraints .
  • Target compound : Likely forms dimers or chains via O–H···O (carboxylic acid) and N–H···O (amide) interactions, similar to .

Chemical Reactivity :

  • Esterification : The ethoxy group in ’s compound is hydrolytically labile, whereas the carbamoyl group in the target compound is stable under basic conditions.
  • Amide Coupling: The target compound’s carbamoyl group can participate in further derivatization (e.g., peptide coupling), unlike nitro or cyano groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Aminocarbonylphenyl)benzoic acid, and how is its structural integrity validated?

  • Methodological Answer : A plausible route involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzoic acid derivatives and aminocarbonylphenyl boronic acids. Post-synthesis, structural validation requires 1H/13C NMR to confirm aromatic proton environments and carboxamide functionality . X-ray crystallography resolves stereochemical ambiguities, while HPLC (≥95% purity threshold) ensures minimal impurities .

Q. How do the solubility and stability of 2-(3-Aminocarbonylphenyl)benzoic acid influence experimental workflows?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is critical for reaction design. Stability studies under varying pH (2–12) and temperatures (4–60°C) via UV-Vis spectroscopy identify optimal storage conditions. For example, analogs like 4-aminosalicylic acid degrade above 40°C, necessitating refrigeration for long-term stability .

Q. Which spectroscopic techniques are most effective for characterizing functional groups in 2-(3-Aminocarbonylphenyl)benzoic acid?

  • Methodological Answer : FT-IR identifies the carboxamide (N–H stretch: ~3300 cm⁻¹) and carboxylic acid (C=O: ~1700 cm⁻¹) groups. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 256.0844 for C14H11NO3), while 2D NMR (COSY, HSQC) maps spin-spin coupling and quaternary carbon assignments .

Advanced Research Questions

Q. How can steric hindrance from the aminocarbonyl group be mitigated during synthesis to improve reaction yields?

  • Methodological Answer : Steric challenges are addressed using bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to enhance regioselectivity. Microwave-assisted synthesis (120°C, 30 min) accelerates kinetics, as demonstrated for structurally hindered biphenylcarboxylic acids . Yield optimization (>80%) may require iterative Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity .

Q. What computational strategies predict the bioactivity of 2-(3-Aminocarbonylphenyl)benzoic acid against antimicrobial targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobials. MD simulations (GROMACS) assess binding stability (RMSD < 2.0 Å over 100 ns). Comparative studies with 5-aminosalicylic acid (MIC: 8 µg/mL against E. coli) guide experimental validation via microbroth dilution assays .

Q. How can contradictory reports on the compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, incubation time). A meta-analysis of IC50 values across studies identifies outliers, while standardized cell viability assays (MTT/WST-1) under controlled O2 levels (5% CO2, 37°C) reduce experimental noise. Dose-response curves (0.1–100 µM) with triplicate replicates enhance reproducibility .

Q. What role does the carboxamide moiety play in modulating material science applications?

  • Methodological Answer : The carboxamide group enhances hydrogen-bonding networks in polymer matrices, improving thermal stability (TGA: decomposition >250°C). DSC analyzes glass transition temperatures (Tg) in polyamide composites, while XRD quantifies crystallinity changes (e.g., 15% increase with 10 wt% additive loading) .

Key Research Gaps

  • Mechanistic Insights : Limited data on the compound’s metabolic pathways in mammalian systems. Stable isotope labeling (13C/15N) paired with LC-MS/MS could map biotransformation products.
  • Material Interfaces : Interactions with indoor surfaces (e.g., silica, polymers) remain unexplored. Microspectroscopic imaging (AFM-IR) may elucidate adsorption dynamics relevant to environmental chemistry .

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